![molecular formula C29H42O6 B1238269 Kendomycin CAS No. 59785-91-0](/img/structure/B1238269.png)
Kendomycin
Overview
Description
Kendomycin is a small-molecule natural product that has gained significant attention due to reported cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . It is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent .
Synthesis Analysis
The total synthesis of Kendomycin has been accomplished by several groups, with the first total synthesis achieved by Lee and Yuan in 2004 . The synthesis involves building up the macrolide from four main fragments, resulting in a nicely convergent synthesis . The isolated double-bond is produced via a RCM step, completing the macrocycle .Molecular Structure Analysis
The structure of Kendomycin was elucidated using NMR spectroscopy . The biosynthetic gene cluster was identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools .Chemical Reactions Analysis
Kendomycin induces cellular responses indicative of cation stress comparable to the effects of established iron chelators . Addition of excess iron and copper attenuated kendomycin cytotoxicity in bacteria, yeast, and mammalian cells .Physical And Chemical Properties Analysis
Kendomycin has a molecular weight of 486.64 g/mol . It appears as a yellow powder and is soluble in DMSO and methanol .Scientific Research Applications
Antibacterial Mechanism
Kendomycin shows potent antibacterial activity against Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its antibacterial mechanism appears bacteriostatic, affecting numerous proteins and genes in central metabolic pathways, cell division, and stress response in bacteria. Kendomycin-treated cells display altered septum formation during cell division (Elnakady et al., 2016).
Biosynthesis Pathway
Kendomycin's biosynthesis involves a mixed type I/type III polyketide synthase pathway. This pathway is responsible for the unique macrocyclic scaffold formation in kendomycin, which is unprecedented among ansa compounds. Understanding this pathway is crucial for the potential production of novel derivatives through genetic engineering (Wenzel et al., 2008).
Synthesis and Structural Studies
The synthesis of kendomycin, including its unique macrocyclic structure, has been a subject of extensive research. Various strategies, such as the macroglycosidation approach and Petasis-Ferrier rearrangement, have been developed to synthesize kendomycin and its analogues. These studies contribute to understanding its structural complexity and potential for creating new derivatives with enhanced biological activities (Yuan et al., 2004).
Cytotoxicity and Mode of Action
Kendomycin exhibits strong cytotoxic effects against multiple human tumor cell lines. Its cytotoxic mechanism involves inducing apoptosis in tumor cells and inhibiting proteasome activity. This makes kendomycin a potential candidate for cancer therapy research (Elnakady et al., 2007).
Cation Chelation and Broad-Spectrum Cytotoxicity
Kendomycin’s cytotoxicity against bacteria, fungi, and mammalian cells is attributed to its ability to chelate cations. This property may underlie its broad-spectrum polypharmacology, making it a valuable compound for studying cation stress in various organisms (Tranter et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(1R,9S,10S,12S,14E,16S,19R,20R,21S,22R)-3,9,21-trihydroxy-5,10,12,14,16,20,22-heptamethyl-23,24-dioxatetracyclo[17.3.1.16,9.02,7]tetracosa-2,5,7,14-tetraen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O6/c1-14-8-9-22-18(5)24(30)19(6)28(34-22)23-21-13-29(33,17(4)12-16(3)11-15(2)10-14)35-27(21)20(7)25(31)26(23)32/h10,13-14,16-19,22,24,28,30,32-33H,8-9,11-12H2,1-7H3/b15-10+/t14-,16+,17-,18-,19+,22+,24-,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLDUJXJTQJSEJ-OLXNOMCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043890 | |
Record name | Kendomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
183202-73-5 | |
Record name | Kendomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901043890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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